Cefobecin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefovecin is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefovecin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Applications De Recherche Scientifique

Treatment of Bacterial Infections

Cefovecin is indicated for the treatment of skin and soft tissue infections, including pyoderma, abscesses, and urinary tract infections in dogs and cats. Its broad-spectrum activity covers both gram-positive and gram-negative pathogens, making it effective against a variety of bacterial strains commonly encountered in veterinary practice.

Efficacy Studies

A study involving 354 dogs with superficial or deep pyoderma demonstrated that cefovecin was statistically non-inferior to amoxicillin/clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the latter . The drug's effectiveness was confirmed through clinical evaluations at 28 days post-treatment.

Table 1: Clinical Efficacy of Cefovecin vs. Amoxicillin/Clavulanic Acid

| Treatment | Efficacy (%) |

|---|---|

| Cefovecin | 96.9 |

| Amoxicillin/Clavulanic Acid | 92.5 |

Pharmacokinetics

Cefovecin's pharmacokinetic profile allows for sustained therapeutic levels following a single administration. Studies have shown that its half-life in dogs can exceed 7 days, supporting its use as a long-acting antibiotic . This is particularly beneficial in clinical settings where compliance with oral medication can be challenging.

Table 2: Pharmacokinetic Parameters of Cefovecin

| Parameter | Value |

|---|---|

| Half-life (dogs) | >7 days |

| Bioavailability | Near 100% |

| Administration | Subcutaneous |

Usage in Nonhuman Primates

Research has explored the potential use of cefovecin in nonhuman primates, such as cynomolgus macaques and olive baboons. The pharmacokinetics observed were similar to those in dogs and cats, suggesting that cefovecin could be a viable option for treating bacterial infections in these animals, particularly given the difficulties associated with daily dosing .

Skin Infections in Dogs

In a multi-center study assessing cefovecin's effectiveness against skin infections, it was administered to dogs diagnosed with various conditions including pyoderma and wounds. The results indicated significant reductions in clinical signs associated with these infections after treatment .

Abscess Management in Cats

Cefovecin has also been effectively used for managing cat fight injuries and abscesses, which are common presentations in feline patients. A study reported that cefovecin was administered in cases where traditional oral antibiotics were less feasible due to compliance issues or the severity of the infection .

Safety Profile

Cefovecin has been shown to have a favorable safety profile when used as directed. Adverse reactions are rare but can include local injection site reactions or gastrointestinal disturbances . Monitoring during treatment is recommended to ensure patient safety.

Analyse Des Réactions Chimiques

Chemical Stability and Degradation Pathways

Cefovecin demonstrates stability under standard storage conditions (6.2–7.5 pH, 25°C) but undergoes degradation under extreme environments:

-

Thermal decomposition : Exposure to heat (>100°C) or prolonged sunlight induces β-lactam ring cleavage, reducing antimicrobial efficacy .

-

Oxidative degradation : Reacts with strong oxidizing agents (e.g., peroxides), leading to sulfoxide formation at the thiazole sulfur .

-

Hydrolysis : The β-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions, forming inactive metabolites .

Table 1: Stability Profile of Cefovecin

Plasma Protein Binding and Competitive Interactions

Cefovecin exhibits nonlinear pharmacokinetics due to high plasma protein binding (98.5% in dogs, 99.8% in cats) . This binding is saturable and competes with other protein-bound drugs:

Table 2: Protein Binding Interactions

| Competing Drug | Effect on Free Cefovecin | Study |

|---|---|---|

| Carprofen | ↑ Free concentration (transient) | Clinical data ( ) |

| Furosemide | Displacement from albumin | In vitro ( ) |

| Ketoconazole | Competitive binding | Clinical data ( ) |

Incompatibilities and Hazardous Reactions

Cefovecin is incompatible with:

Table 3: Hazardous Reaction Conditions

| Incompatible Substance | Observed Effect | Source |

|---|---|---|

| Strong oxidizers | Thermal decomposition | SDS ( ) |

| Alkaline solutions | Hydrolysis and loss of activity | Pharmacokinetics ( ) |

Metabolic Inertness and Excretion

Cefovecin undergoes no hepatic metabolism in dogs or cats. Over 90% is excreted unchanged in urine and bile, with minimal enzymatic transformation . This lack of metabolic reactivity contributes to its long half-life (133–166 hours in dogs and cats) .

Propriétés

Formule moléculaire |

C17H19N5O6S2 |

|---|---|

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

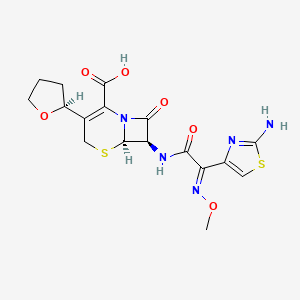

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1 |

Clé InChI |

ZJGQFXVQDVCVOK-MSUXKOGISA-N |

SMILES isomérique |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O |

Synonymes |

cefovecin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.